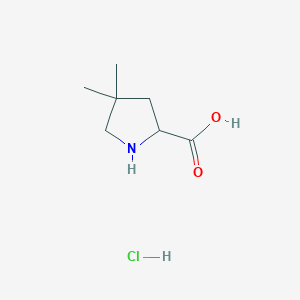
2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 2172605-42-2 . It has a molecular weight of 237.59 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-(2,2-difluoroethoxy)isonicotinic acid . The InChI code is 1S/C8H6ClF2NO3/c9-6-1-4(8(13)14)5(2-12-6)15-3-7(10)11/h1-2,7H,3H2,(H,13,14) . This information can be used to generate a 3D model of the molecule for further analysis.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.59 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids : This study outlines strategies for preparing pyridinecarboxylic acids with trifluoromethyl substituents, which are essential for the development of various compounds, potentially including derivatives of 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid. The synthesis involves the introduction of the trifluoromethyl group and carboxy function through specific chemical reactions, showcasing the compound's role in the development of chemically complex and functionally significant molecules (Cottet, Marull, Lefebvre, & Schlosser, 2003).
Esterification of Carboxylic Acids by Alcohols with 2-Chloro-1,3,5-trinitrobenzene as Condensing Agent : This research demonstrates the formation of carboxylic esters from carboxylic acids and alcohols, a reaction in which compounds like 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid could participate, highlighting its potential utility in synthesizing esters, which are valuable in various chemical industries (Takimoto, Inanaga, Katsuki, & Yamaguchi, 1981).
Chemical Reactions and Applications
Selective Functionalization of Fluoropyridines : This paper explores the regioselective metalation and subsequent carboxylation of fluoropyridines, including the functionalization at specific positions on the pyridine ring. Such methodologies are crucial for modifying and enhancing the properties of compounds like 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid, enabling the creation of tailored molecules for research and industrial applications (Bobbio & Schlosser, 2005).
The Crystal Structure of 5-(Trifluoromethyl)picolinic Acid Monohydrate : This study provides insight into the crystal structure of a closely related compound, which may share structural similarities with 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid. Understanding such structures is vital for applications in crystal engineering and materials science, where specific molecular arrangements are necessary for desired material properties (Ye & Tanski, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It’s known that chloropyridines, a class of compounds to which this molecule belongs, often interact with various nucleophiles .
Mode of Action
They react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Based on the general behavior of chloropyridines, it can be inferred that the compound might be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight (23759) and physical form (powder) suggest that it might have good bioavailability .
Result of Action
Given its potential for nucleophilic substitution reactions, it might lead to the formation of various pyridine derivatives, which could have diverse biological effects .
Action Environment
The action of 2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid can be influenced by various environmental factors. For instance, chloropyridines, in general, exhibit extensive volatilization losses from water, less so when present in soil . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
2-chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-6-1-4(8(13)14)5(2-12-6)15-3-7(10)11/h1-2,7H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWINZXZJYQQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OCC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,2-difluoroethoxy)pyridine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)





![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)



